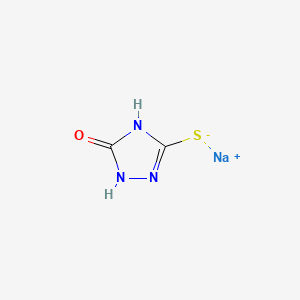![molecular formula C5H9BN2O2S B13470132 [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid CAS No. 1312942-12-3](/img/structure/B13470132.png)
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a thiazole ring, which is further substituted with a dimethylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid typically involves the borylation of a thiazole precursor. One common method is the Miyaura borylation reaction, which involves the coupling of a thiazole halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for the synthesis of sensitive compounds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of reagents and the precise control of reaction conditions, leading to high yields and purity of the final product . The use of automated systems also minimizes the risk of human error and enhances the reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid undergoes a variety of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction is widely used in the synthesis of biaryl compounds and other complex organic molecules.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic acid or a base. The reaction is useful for the selective modification of boronic acid derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Protic Acids: Used in protodeboronation reactions to remove the boronic acid group.
Major Products Formed
The major products formed from the reactions of this compound include biaryl compounds, substituted thiazoles, and other complex organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
[2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The dimethylamino group on the thiazole ring can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Another widely used boronic acid derivative with similar reactivity in Suzuki-Miyaura coupling reactions.
2-(Dimethylamino)thiazole: A related compound without the boronic acid group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The presence of both the dimethylamino group and the boronic acid group in [2-(Dimethylamino)-1,3-thiazol-4-YL]boronic acid imparts unique reactivity and selectivity to the compound. This dual functionality allows for the formation of complex molecular architectures and enhances the compound’s utility in various synthetic applications.
Propriétés
Numéro CAS |
1312942-12-3 |
|---|---|
Formule moléculaire |
C5H9BN2O2S |
Poids moléculaire |
172.02 g/mol |
Nom IUPAC |
[2-(dimethylamino)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C5H9BN2O2S/c1-8(2)5-7-4(3-11-5)6(9)10/h3,9-10H,1-2H3 |
Clé InChI |
YRECVFCXRRTYRT-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CSC(=N1)N(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470065.png)
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)


![5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)




![(2R)-4-(dimethylcarbamoyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13470113.png)


![Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13470147.png)
